molecular formula C21H23F3N2O3 B6020673 3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide

3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No. B6020673
M. Wt: 408.4 g/mol
InChI Key: RRXGSPKLMMPSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide, also known as TFP or TFP-amide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of amides and is synthesized through a specific method that involves several steps. TFP-amide has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide-amide binds to the NPY Y5 receptor with high affinity and selectivity, blocking the binding of NPY to the receptor and inhibiting its downstream signaling pathway. The NPY Y5 receptor is predominantly expressed in the brain, particularly in areas involved in the regulation of feeding behavior and energy metabolism. By blocking the NPY Y5 receptor, this compound-amide can reduce food intake and body weight in animal models.
Biochemical and Physiological Effects
This compound-amide has been shown to have several biochemical and physiological effects, including reducing food intake and body weight, increasing energy expenditure, and improving glucose homeostasis. In animal models, this compound-amide has been shown to decrease food intake by up to 50% and reduce body weight by up to 20%. This compound-amide also increases energy expenditure by activating brown adipose tissue, which is a type of fat tissue that burns calories to generate heat. Additionally, this compound-amide improves glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide-amide in lab experiments include its high potency and selectivity for the NPY Y5 receptor, which allows for precise manipulation of the receptor without affecting other receptors or signaling pathways. This compound-amide is also stable and easy to synthesize, making it a cost-effective tool compound for studying GPCRs. However, the limitations of using this compound-amide include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetic properties. Additionally, this compound-amide may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide-amide, including the development of more potent and selective NPY Y5 receptor antagonists for the treatment of obesity and related metabolic disorders. Additionally, the use of this compound-amide as a tool compound can be extended to the study of other GPCRs, particularly those involved in the regulation of feeding behavior and energy metabolism. Furthermore, the combination of this compound-amide with other compounds, such as agonists of the NPY Y1 receptor, may lead to synergistic effects on food intake and body weight regulation.

Synthesis Methods

The synthesis of 3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide-amide involves several steps, including the reaction of 2-methyl-3-furoic acid with piperidine in the presence of a coupling agent, followed by the reaction of the resulting acid with 4-trifluoromethylphenyl isocyanate to form the final product. The purity of the compound is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide-amide has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs), which are important targets for drug discovery. This compound-amide is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor, which is involved in the regulation of food intake and energy homeostasis. This compound-amide has also been used as a tool compound to study the structure and function of other GPCRs, such as the dopamine D2 receptor.

properties

IUPAC Name

3-[1-(2-methylfuran-3-carbonyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O3/c1-14-18(10-12-29-14)20(28)26-11-2-3-15(13-26)4-9-19(27)25-17-7-5-16(6-8-17)21(22,23)24/h5-8,10,12,15H,2-4,9,11,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXGSPKLMMPSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)N2CCCC(C2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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